(2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide: is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, an imino group, and various substituents such as dimethylphenyl and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone under basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the thiazinane intermediate with an appropriate amine, such as 4-iodoaniline, under acidic conditions to form the imine linkage.
Substitution Reactions: The dimethylphenyl group is introduced through a substitution reaction, where a suitable precursor like 2,4-dimethylphenyl bromide is reacted with the intermediate compound under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme interactions or cellular pathways.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.
Electronics: Its potential electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is not fully elucidated. its biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (2Z)-N-(2,4-dimethylphenyl)-2-[(4-bromophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(2,4-dimethylphenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Comparison:
- Substituent Effects: The presence of different halogen substituents (iodine, bromine, chlorine) on the phenyl ring can significantly influence the compound’s reactivity, biological activity, and physical properties. For example, the iodine substituent in the target compound may confer higher molecular weight and different electronic effects compared to bromine or chlorine.
- Biological Activity: The variation in halogen substituents can lead to differences in biological activity, such as changes in binding affinity to molecular targets or alterations in pharmacokinetic properties.
Properties
Molecular Formula |
C20H20IN3O2S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-iodophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20IN3O2S/c1-12-4-9-16(13(2)10-12)23-19(26)17-11-18(25)24(3)20(27-17)22-15-7-5-14(21)6-8-15/h4-10,17H,11H2,1-3H3,(H,23,26) |
InChI Key |
RQAAUYOLDQLQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)I)S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.